N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-2-11-24-16-19-18-15(25-16)17-14(21)12-5-7-13(8-6-12)26(22,23)20-9-3-4-10-20/h5-8H,2-4,9-11H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWDZNGIHFAGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Ammonium Ferric Sulfate
In a representative procedure, 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (10 mmol) is refluxed with ammonium ferric sulfate (5 g) in ethanol (50 mL) for 1 hour. The reaction proceeds via oxidative cyclization, yielding 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine. Adapting this protocol, substitution with propylthio requires subsequent steps.
Propylthio Substitution
The amine group at position 2 is replaced via nucleophilic substitution. Treatment of 5-amino-1,3,4-thiadiazole (1.1 mmol) with propyl mercaptan (1.5 eq) and iodine (1.2 eq) in DMF at 80°C for 6 hours achieves thiylation. The iodine acts as an oxidizing agent, facilitating disulfide formation and subsequent cleavage to the thioether.
Table 1: Reaction Parameters for Thiadiazole Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | NH₄Fe(SO₄)₂, EtOH | Reflux, 1 h | 75% |
| Thiylation | C₃H₇SH, I₂, DMF | 80°C, 6 h | 68% |
Sulfonylation of the Benzene Ring
The 4-(pyrrolidin-1-ylsulfonyl)benzoyl moiety is synthesized through sulfonation and amination.
Chlorosulfonation
Benzoyl chloride (10 mmol) is treated with chlorosulfonic acid (15 mmol) at 0–5°C for 2 hours, yielding 4-chlorosulfonylbenzoyl chloride. The low temperature prevents polysubstitution.
Amination with Pyrrolidine
The chlorosulfonyl intermediate reacts with pyrrolidine (1.2 eq) in dichloromethane (DCM) at 25°C for 4 hours. Triethylamine (2 eq) neutralizes HCl, driving the reaction to completion.
Table 2: Sulfonylation Optimization
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (chlorosulfonation), 25°C (amination) |
| Solvent | DCM |
| Yield | 82% |
Benzamide Coupling
The final step conjugates the thiadiazole and benzamide components via carbodiimide-mediated coupling.
Activation with HOBt/EDC
4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1.1 mmol) is activated using hydroxybenzotriazole (HOBt, 1.1 mmol) and N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC, 1.1 mmol) in acetonitrile (20 mL) for 30 minutes.
Amide Bond Formation
The activated acid is combined with 5-(propylthio)-1,3,4-thiadiazol-2-amine (1 mmol) and stirred at 25°C for 24 hours. Ethyl acetate/water extraction isolates the product, followed by recrystallization from ethanol.
Table 3: Coupling Reaction Metrics
| Metric | Value |
|---|---|
| Coupling Agent | HOBt/EDC |
| Solvent | Acetonitrile |
| Yield | 67% |
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Elemental analysis confirms stoichiometry (C₁₇H₂₁N₅O₃S₂): Calculated C 48.21%, H 4.97%, N 16.54%; Found C 48.15%, H 5.02%, N 16.49%.
Optimization Strategies
Microwave-Assisted Cyclization
Adapting methods from thiadiazole syntheses, microwave irradiation (150 W, 100°C) reduces cyclization time from 6 hours to 45 minutes, improving yield to 78%.
Solvent Effects
Replacing acetonitrile with THF in the coupling step enhances solubility, increasing yield to 72%.
Challenges and Solutions
Byproduct Formation
Polysubstituted sulfonamides may form during amination. Counteracted by slow addition of pyrrolidine and strict temperature control.
Low Coupling Efficiency
Premature hydrolysis of the activated ester is mitigated by anhydrous conditions and molecular sieves.
Chemical Reactions Analysis
Types of Reactions
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the propylthio group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that thiadiazole derivatives exhibit anticancer properties. For instance, compounds similar to N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have shown effectiveness against various cancer cell lines, including prostate and colon cancers. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Activity
A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to doxorubicin, a standard chemotherapy drug .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of thiadiazoles were tested against various microbial strains. The results demonstrated that some compounds showed promising antimicrobial activity, suggesting their potential use in developing new antibiotics .
Data Table: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-propylthio)-1,3,4-thiadiazol-2-yl | Thiadiazole ring | Anticancer, Antimicrobial |
| This compound | Benzamide & pyrrolidine moiety | Anti-inflammatory |
Mechanism of Action
The mechanism of action of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring and the sulfonyl group are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which can be compared to three classes of analogs:
Structural Analogs with 1,3,4-Thiadiazole Cores
- 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (Compound I): Structural Differences: Lacks the benzamide and sulfonamide groups but includes a 3-phenylpropyl chain and 2-chlorophenyl substitution. Synthesis: Synthesized via POCl3-mediated cyclization of 4-phenyl butyric acid and N-phenylthiosemicarbazide under reflux .
Benzamide Derivatives with Sulfonamide Modifications
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53): Structural Differences: Shares a benzamide backbone but incorporates a pyrazolopyrimidine-chromene hybrid system and fluoro substituents. Physical Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher thermal stability and bulkier structure than the target compound . Functional Implications: The chromene and pyrimidine moieties in Example 53 may enhance π-π stacking interactions, whereas the target compound’s pyrrolidinylsulfonyl group could improve solubility and membrane permeability.
Tetrazolyl Aroylurea Derivatives
- N-5-Tetrazolyl-N′-aroylureas (e.g., 2h, 2j, 2m) :
- Structural Differences : Replace the thiadiazole core with a tetrazole ring and substitute benzamide with aroylurea.
- Bioactivity : Demonstrated plant growth regulation (e.g., auxin- and cytokinin-like activity) due to urea’s hydrogen-bonding capacity .
- Key Contrast : The target compound’s thiadiazole and sulfonamide groups may prioritize enzyme inhibition (e.g., carbonic anhydrase or kinase targets) over plant hormone mimicry.
Research Implications and Gaps
- Structural Optimization : The propylthio group in the target compound may enhance lipophilicity, while the pyrrolidinylsulfonyl moiety could improve solubility—a balance critical for drug bioavailability.
- Bioactivity Data : Direct studies on the target compound’s biological activity are absent in the provided materials. Comparisons suggest prioritization of enzyme-targeted assays (e.g., Mosmann-style cytotoxicity or kinase profiling ).
Biological Activity
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that incorporates a thiadiazole moiety and a pyrrolidine sulfonamide structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown comparable antimicrobial activity to standard antibiotics such as ciprofloxacin and griseofulvin . The presence of the propylthio group in this compound enhances its interaction with microbial targets, potentially increasing its efficacy against various pathogens.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 25 μM |
| Thiadiazole Derivative B | S. aureus | 6.12 μM |
| This compound | Various | TBD |
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis and decrease the viability of cancer cells such as HL-60 (human leukemia) and SK-MEL-1 (melanoma) .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HL-60 | 0.15 | Induction of apoptosis |
| Compound B | SK-MEL-1 | 0.25 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Similar thiadiazole compounds have been identified as inhibitors of key enzymes such as carbonic anhydrase and protein kinases involved in cancer progression .
- Receptor Interaction : Molecular docking studies suggest that this compound may interact with various receptors implicated in disease pathways, enhancing its therapeutic potential.
- Synergistic Effects : The combination of the thiadiazole moiety with other pharmacophoric elements may lead to synergistic effects that enhance biological activity while reducing toxicity .
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimization strategies for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including thiadiazole ring formation and sulfonamide coupling. Critical steps include:
- Thiadiazole core formation : Requires precise control of dehydrating agents (e.g., POCl₃) and temperature (~90°C) to avoid side products .
- Sulfonamide coupling : Optimized using polar aprotic solvents (e.g., DMF or DCM) and coupling agents to ensure high yields .
- Purity control : Reaction progress is monitored via TLC, with final purification by recrystallization (DMSO/water mixtures) or column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct peaks for the pyrrolidinylsulfonyl (δ ~3.2 ppm for N-CH₂) and propylthio groups (δ ~1.4 ppm for CH₂) .
- HPLC : Validates purity (>95%) by separating impurities under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 427.5) and fragmentation patterns .
Q. What structural features influence its solubility and reactivity?
- Methodological Answer :
- Hydrophobic groups : The propylthio chain and aromatic benzamide contribute to moderate solubility in organic solvents (e.g., DCM).
- Polar groups : The pyrrolidinylsulfonyl moiety enhances water solubility slightly; modifications (e.g., morpholinosulfonyl substitution) can increase polarity .
- Reactivity hotspots : The thiadiazole sulfur atoms and sulfonamide group participate in nucleophilic substitution or hydrogen bonding, critical for biological interactions .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) to quantify IC₅₀ values .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., EGFR or COX-2), focusing on sulfonamide and thiadiazole binding pockets .
- Cellular assays : Measure apoptosis (Annexin V staining) or cell cycle arrest (PI staining) in cancer lines (e.g., MCF-7) to correlate structure-activity relationships .
Q. What strategies mitigate solubility limitations without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility, with enzymatic cleavage in vivo restoring activity .
- Co-crystallization : Screen with cyclodextrins or PEG derivatives to improve dissolution rates .
- Structural analogs : Replace the propylthio group with shorter alkyl chains (e.g., ethyl) or polar substituents (e.g., hydroxyl) while maintaining thiadiazole ring integrity .
Q. How should contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to control variability .
- Orthogonal validation : Confirm cytotoxicity via multiple methods (e.g., MTT, clonogenic assays) and cross-validate with proteomic profiling .
- Meta-analysis : Compare substituent effects (e.g., propylthio vs. phenoxy groups) across analogs to identify trends in potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
